Cas no 1183-76-2 (2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI))

2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI) structure
1183-76-2 structure
Nome del prodotto:2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI)
Numero CAS:1183-76-2
MF:C36H38N2O6
MW:594.696730136871
CID:210960
PubChem ID:442214

2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI)
    • 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,1
    • 6,6',12'-Trimethoxy-2-methyloxyacanthan-7-ol
    • Daphnandrine
    • Oxyacanthan-7-ol, 6,6',12'-trimethoxy-2-methyl-
    • DAPHNANDRINE [MI]
    • 1183-76-2
    • (+)-Daphandrine
    • DTXSID201098763
    • Q27106334
    • 2H-1,24:12,15-DIETHENO-6,10-METHENO-16H-PYRIDO(2',3':17,18)(1,10)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLIN-22-OL, 3,4,4A,5,16A,17,18,19-OCTAHYDRO-9,21,26-TRIMETHOXY-17-METHYL-, (4AR,16AS)-
    • CHEMBL510612
    • (+)-daphnandrine
    • UNII-P9909Y937X
    • AC1L9CG5
    • CHEBI:4319
    • C09415
    • (4aR,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-9,21,26-trimethoxy-17-methyl-2H-1,24:12,15-dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol
    • P9909Y937X
    • O12'-METHYLDAPHNOLINE
    • Inchi: InChI=1S/C36H38N2O6/c1-38-14-12-24-19-33(42-4)35(39)36-34(24)28(38)16-21-5-8-25(9-6-21)43-31-17-22(7-10-29(31)40-2)15-27-26-20-32(44-36)30(41-3)18-23(26)11-13-37-27/h5-10,17-20,27-28,37,39H,11-16H2,1-4H3/t27-,28+/m1/s1
    • Chiave InChI: REKCBEFSIKOPTD-IZLXSDGUSA-N
    • Sorrisi: COC1C=CC2C[C@H]3NCCC4=CC(=C(OC5C(O)=C(OC)C=C6C=5[C@@H](N(CC6)C)CC5C=CC(OC=1C=2)=CC=5)C=C34)OC

Proprietà calcolate

  • Massa esatta: 594.27298694g/mol
  • Massa monoisotopica: 594.27298694g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 3
  • Complessità: 932
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.9
  • Superficie polare topologica: 81.6Ų
  • Carica superficiale: 0
  • Conta Tautomer: 2

Proprietà sperimentali

  • Rotazione specifica: D16 +480° (c = 1.2 in chloroform)

2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI) Letteratura correlata

  • 1. 438. Alkaloids of Daphnandra species. Part I. Repandine
    I. R. C. Bick,A. R. Todd J. Chem. Soc. 1948 2170
  • 2. 399. Optical rotatory dispersion. Part XIV. Bisbenzyltetra-hydroisoquinoline alkaloids
    A. R. Battersby,I. R. C. Bick,W. Klyne,J. P. Jennings,Patricia M. Scopes,M. J. Vernengo J. Chem. Soc. 1965 2239
  • 3. 140. Alkaloids of Daphnandra species. Part V. An examination of the alkaloidal content of D. micrantha and of D. tenuipes. Isolation of some minor Daphnandra alkaloids
    I. R. C. Bick,W. I. Taylor,A. R. Todd J. Chem. Soc. 1953 695
  • 4. 333. Alkaloids of Daphnandra species. Part III. Micranthine
    I. R. C. Bick,A. R. Todd J. Chem. Soc. 1950 1606
  • 5. 547. Alkaloids from greenheart. Part I. The isolation of the alkaloids, and the structure of sepeerine
    M. F. Grundon,J. E. B. McGarvey J. Chem. Soc. 1960 2739

1183-76-2 (2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2',3':17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-22-ol,3,4,4a,5,16a,17,18,19-octahydro-9,21,26-trimethoxy-17-methyl-, (4aR,16aS)-(9CI)) Prodotti correlati

Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd